molecular formula C11H20N2O3 B1531518 3,4-Dimethoxy-1-prolylpyrrolidine CAS No. 1697087-55-0

3,4-Dimethoxy-1-prolylpyrrolidine

Cat. No.: B1531518
CAS No.: 1697087-55-0
M. Wt: 228.29 g/mol
InChI Key: XOMHALVDYCIWBX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1-prolylpyrrolidine is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with methoxy groups at the 3- and 4-positions and a prolyl substituent (a proline-derived secondary amine) at the 1-position. This compound combines conformational rigidity from the pyrrolidine core with electronic modulation via methoxy groups, making it relevant in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(3,4-dimethoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-15-9-6-13(7-10(9)16-2)11(14)8-4-3-5-12-8/h8-10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMHALVDYCIWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Pyrrolidine vs. Pyrimidine Derivatives :
    The pyrrolidine core in 3,4-Dimethoxy-1-prolylpyrrolidine is a five-membered ring, distinct from six-membered pyrimidine derivatives like the tetrahydropyrimidine in . Pyrimidines exhibit greater planarity and conjugation, influencing their electronic properties and biological interactions (e.g., DNA intercalation). Pyrrolidines, by contrast, offer enhanced stereochemical control due to puckered ring conformations.

  • Fused vs. Single Rings: The compound in features a fused pyrrolo[2,3-d]pyrimidine-dione system , which introduces additional rigidity and π-conjugation compared to the monocyclic pyrrolidine structure of the target compound. Fused systems often exhibit red-shifted UV-Vis absorption, relevant in materials science (e.g., LEDs, as in ).

Substituent Effects

  • Methoxy vs. Silyl Protecting Groups: highlights silyl-protected pyrrolidines, such as (3S,4S)-3,4-bis(tert-butyldimethylsilyloxy)pyrrolidine .
  • Prolyl vs. These aromatic substituents in analogs contribute to π-π stacking interactions, critical in photophysical applications.

Table 1: Structural Features of this compound and Analogs

Compound Core Structure Key Substituents Chirality Reference
This compound Pyrrolidine 3,4-OCH₃; 1-prolyl Yes N/A
Pyrrolo[2,3-d]pyrimidine-dione (4g) Fused pyrrolo-pyrimidine Methoxybenzyl, phenyl No
Silyl-protected pyrrolidine () Pyrrolidine Silyl ethers Yes
Coumarin-pyrimidinone (4i, 4j) Pyrimidinone Coumarin, tetrazolyl No

Physicochemical Properties

Spectroscopic Signatures

  • IR and NMR Data: Methoxy groups in the target compound would likely show C-O stretching near 1250–1050 cm⁻¹ (IR), similar to the 1380 cm⁻¹ NO₂ stretch in . The prolyl group’s NH may absorb near 3300 cm⁻¹. In NMR, methoxy protons typically resonate at δ 3.2–3.5 ppm, comparable to the CH₃ signals in (δ 2.5–3.3 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxy-1-prolylpyrrolidine
Reactant of Route 2
3,4-Dimethoxy-1-prolylpyrrolidine

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